![molecular formula C18H13ClN2 B3856697 2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3856697.png)
2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline
Vue d'ensemble
Description
2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline is a chemical compound that belongs to the class of quinazolines . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1 .
Synthesis Analysis
The synthesis of various benzo[h]quinazoline analogs was accomplished through the reaction of chalcone with guanidine . This method has been used to synthesize a variety of quinazoline derivatives, including 4-phenyl-5,6-dihydrobenzo[h]quinazolines .Molecular Structure Analysis
Quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . It is classified as phenyl pyrimidine . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .Chemical Reactions Analysis
The synthesis of various benzo[h]quinazoline analogs was accomplished through the reaction of chalcone with guanidine . This reaction has been used to synthesize a variety of quinazoline derivatives, including 4-phenyl-5,6-dihydrobenzo[h]quinazolines .Applications De Recherche Scientifique
Magnetic Nanoparticle Assisted Synthesis
A significant application of quinazoline derivatives, like 2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline, is in pharmaceutical synthesis. Researchers Chandrappa et al. (2018) demonstrated the use of magnetic nanoparticles to assist in the bulk scale synthesis of quinazoline synthon. They reported the improved yield and reduced reaction time in the synthesis of 4-chloro-2-phenylquinazoline, a precursor in drug synthesis, using silica-coated magnetic nanoparticles (Chandrappa, Swathi, Vijayalakshmi, Pullela, & Kumar, 2018).
Antiplatlet and Antiphlogistic Activities
In another study, Brullo et al. (2012) synthesized new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds and evaluated their antiplatelet and antiphlogistic activities. They discovered compounds with potent ASA-like antiplatelet activity and anti-inflammatory activity comparable to indomethacin, a reference drug (Brullo, Rocca, Fossa, Cichero, Barocelli, Ballabeni, Flammini, Giorgio, Saccani, Domenichini, & Bruno, 2012).
Antidepressant Activity
Hirota et al. (1986) conducted a study on 4-substituted 5,6-dihydrobenzo[h]quinazolines and found that certain derivatives exhibited effective antidepressant activity. This points to the potential application of 2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline derivatives in the development of antidepressant drugs (Hirota, Kawanishi, Sasaki, & Namba, 1986).
Synthesis of Novel Derivatives and Pharmacological Screening
Dash et al. (2017) focused on the design, synthesis, and preliminary pharmacological screeningof novel quinazoline derivatives, including those related to 2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline. Their work aimed at developing antimicrobial, analgesic, and anti-inflammatory compounds, indicating the diverse therapeutic potentials of quinazoline derivatives. The study successfully synthesized compounds that showed promising activity against microbes and were effective in pain and inflammation treatment (Dash, Dash, Laloo, & Medhi, 2017).
Anticancer and Antibacterial Activity
Markosyan et al. (2019) explored the synthesis of dihydrobenzo[h]quinazoline derivatives and their antitumor and antibacterial activities. This study underscores the potential use of 2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline derivatives in developing novel treatments for cancer and bacterial infections (Markosyan, Airapetyan, Gabrielyan, Mamyan, Shirinyan, Zakharov, Arsenyan, Avakimyan, & Stepanyan, 2019).
Antimalarial and Antibacterial Effects
Elslager et al. (1980) reported on the antimalarial and antibacterial effects of 2,4-diamino-6-[(heterocyclic)thio, sulfinyl, and sulfonyl]quinazolines, highlighting the potential of quinazoline derivatives in treating infectious diseases. This study opens possibilities for the development of new quinazoline-based antimalarial and antibacterial drugs (Elslager, Jacob, Johnson, & Werbel, 1980).
Mécanisme D'action
The synthesized compounds were screened for their anticancer potential against different cancer cells viz MCF-7, DLD1, A549, DU145 & FaDu cell lines . Compounds showed significant anticancer activity in these cancer cell lines with a range of IC 50 values of 1.5–12.99 μM . A functional study of promising molecule 6d at 7 μM (at the IC 50 value) over 24 and 48 h showed that it possesses anticancer activity through triggering apoptosis .
Orientations Futures
The future directions of research on 2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline could involve further exploration of its anticancer potential . In silico docking studies revealed that the molecule has good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . This suggests potential for further development and optimization of this compound for therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2/c19-18-20-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)21-18/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYFFRFGCWACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C(N=C2C3=CC=CC=C31)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B3856617.png)
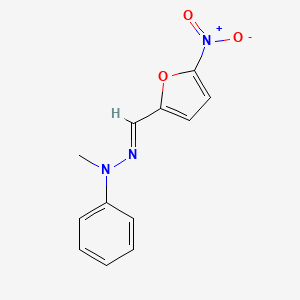
![3-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856620.png)
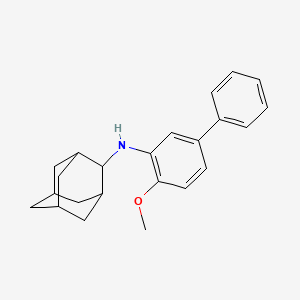
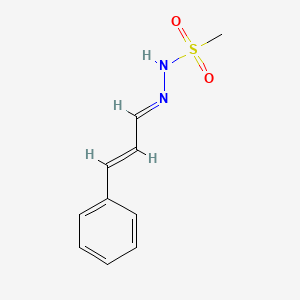
![methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3856633.png)
![4-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3856646.png)
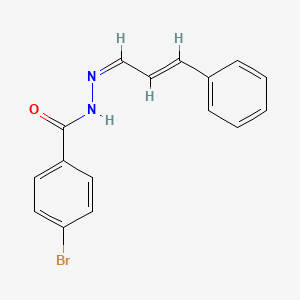
![N'-[4-(benzyloxy)-2-methoxybenzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3856655.png)

![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856688.png)
![2-chloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3856703.png)
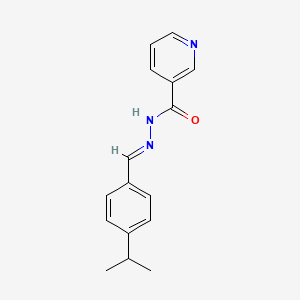
![1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856715.png)